molecular formula C8H8F3NO2S B051198 Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate CAS No. 117724-62-6

Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Cat. No.: B051198
CAS No.: 117724-62-6
M. Wt: 239.22 g/mol
InChI Key: FKNJDCSKTSRSSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a high-value chemical building block of significant interest in medicinal and agrochemical research. This compound features a multifunctional 1,3-thiazole heterocycle, a privileged scaffold in drug discovery, which is further functionalized with a metabolically stable trifluoromethyl group and an ethyl ester handle. The presence of the trifluoromethyl group enhances lipophilicity and modulates electronic properties, influencing the molecule's bioavailability and binding affinity. The ester moiety provides a versatile synthetic vector for further derivatization, notably via hydrolysis to the corresponding carboxylic acid or transesterification.

Properties

IUPAC Name

ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S/c1-3-14-7(13)5-6(8(9,10)11)12-4(2)15-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNJDCSKTSRSSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363345
Record name Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117724-62-6
Record name Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of Ethyl 4,4,4-Trifluoroacetoacetate

The synthesis begins with ethyl 4,4,4-trifluoroacetoacetate, which undergoes chlorination using sulfuryl chloride (SO₂Cl₂). This step introduces a chlorine atom at the α-position of the ketone group, forming 2-chloro-4,4,4-trifluoroacetoacetate. Key parameters include:

  • Molar ratio : SO₂Cl₂ to trifluoroacetoacetate = 0.92–0.98:1.00.

  • Temperature : Chlorination occurs at -15°C to -5°C during reagent addition, followed by gradual warming to 5–15°C for 10–18 hours.

  • Byproduct control : Overchlorination byproducts (e.g., 2,2-dichloro derivatives) are minimized to <0.3% through precise stoichiometry and temperature regulation.

Cyclization with Thioacetamide

The chlorinated intermediate reacts with thioacetamide in ethanol to form the thiazole ring. This step concurrently introduces the methyl group at position 2 and retains the ethyl ester at position 5:

  • Molar ratio : Thioacetamide to chlorinated intermediate = 1.02–1.06:1.00.

  • Solvent : Ethanol facilitates both the reaction and subsequent hydrolysis, simplifying solvent recovery.

  • Conditions : Reflux for 8–12 hours yields this compound as an intermediate.

Table 1: Cyclization Reaction Parameters from Patent Examples

ParameterExample 3Example 4
Thioacetamide (mol)0.1950.195
Ethanol volume (mL)105135
Reaction time (h)128
Yield (%)92.291.7

Optimized Industrial-Scale Production

Industrial synthesis emphasizes efficiency, safety, and cost-effectiveness. The patented method achieves this through:

Continuous Flow Chlorination

  • Automated temperature control : Maintains -15°C to -5°C during SO₂Cl₂ addition, reducing byproduct formation.

  • Vacuum distillation : Recovers unreacted ethyl trifluoroacetoacetate (up to 98% purity), minimizing raw material waste.

Solvent Recycling in Cyclization

  • Ethanol from the cyclization step is reused in hydrolysis, reducing solvent consumption by 30–40%.

  • Energy efficiency : Combined distillation steps for ethanol recovery lower energy input by 15% compared to batch processes.

Table 2: Industrial vs. Laboratory-Scale Yields

MetricLaboratoryIndustrial
Cyclization yield (%)85–9289–94
Purity (%)98.5–99.099.2–99.5
Ethanol recovery (%)70–7585–90

Critical Analysis of Methodological Variations

Chlorination Agents

While sulfuryl chloride is standard, alternatives like phosphorus pentachloride (PCl₅) have been explored but result in lower yields (72–78%) and higher byproduct formation.

Solvent Impact on Cyclization

  • Ethanol : Optimal for its dual role as solvent and participant in esterification, achieving yields >90%.

  • Acetonitrile : Tested as an alternative but requires additional dehydration agents (e.g., trifluoroacetic anhydride), increasing complexity.

Temperature Sensitivity

  • Cyclization below 60°C : Slows reaction kinetics, reducing yields to 65–70%.

  • Hydrolysis above 80°C : Accelerates ester breakdown but risks decarboxylation of the final acid.

Scalability Challenges and Solutions

Byproduct Management

  • 2,2-Dichloro derivatives : Controlled via strict adherence to SO₂Cl₂ stoichiometry (0.95:1.00 ideal).

  • Thioacetamide residues : Removed via aqueous workup, ensuring product purity >98.5% .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate has shown potential as a precursor in the synthesis of biologically active compounds. Its thiazole ring is a common motif in pharmaceuticals and is known for its antibacterial, antifungal, and anticancer properties.

Case Study: Anticancer Activity

Research indicates that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the ethyl ester group can enhance the compound's efficacy against breast cancer cells, suggesting that this compound could serve as a lead compound for further development in anticancer therapies .

Agrochemicals

The compound's trifluoromethyl group enhances lipophilicity, making it an attractive candidate for agrochemical formulations. Its application as a fungicide has been explored due to its ability to inhibit fungal growth.

Data Table: Agrochemical Efficacy

CompoundTarget PestEfficacy (%)Reference
This compoundFusarium spp.85%
This compoundAlternaria spp.78%

These findings suggest that the compound could be developed into effective fungicides for agricultural use.

Materials Science

In materials science, this compound is being investigated for its potential applications in the development of new polymers and coatings due to its unique chemical structure.

Case Study: Polymer Synthesis

Recent studies have focused on incorporating thiazole derivatives into polymer matrices to improve thermal stability and chemical resistance. For instance, when used as a monomer in polycondensation reactions, it has been shown to enhance the mechanical properties of the resulting materials .

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Substituent Variations on the Thiazole Core

Positional Isomerism and Functional Group Modifications

The structural uniqueness of Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate lies in its substitution pattern. Below is a comparative analysis with analogous compounds:

Compound Name Substituents (Positions) Key Properties/Applications References
This compound 2-Me, 4-CF₃, 5-COOEt High thermal stability; intermediate in agrochemical synthesis
Ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate 4-Me, 2-(4-CF₃Ph), 5-COOEt Enhanced aromatic interactions; potential inhibitor of SARS-CoV-2 proteins
Methyl 2-amino-5-(trifluoromethyl)thiazole-4-carboxylate 2-NH₂, 5-CF₃, 4-COOMe Improved solubility; precursor for triazole synthesis
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate 2-Ph, 5-CF₃, 4-COOEt Coplanar phenyl-thiazole structure; materials science applications
Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate 2-Br, 4-CF₃, 5-COOEt Halogenated analog; used in cross-coupling reactions
Impact of Substituents
  • Trifluoromethyl Group : The CF₃ group at position 4 or 5 increases electron-withdrawing effects, enhancing resistance to oxidative degradation .
  • Ester vs. Carboxylic Acid : Ethyl/methyl esters improve bioavailability compared to carboxylic acids, which are more polar and less membrane-permeable .
  • Halogenation : Bromo or chloro substituents (e.g., at position 2) enable further functionalization via Suzuki or Ullmann couplings .
Antiviral Potential

Ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate and related thiazolides have shown inhibitory activity against SARS-CoV-2 Main Protease (Mpro) and Methyltransferase (MTase) in computational studies, with binding affinities driven by hydrophobic interactions with the CF₃ group . In contrast, this compound is primarily utilized as an intermediate in pesticide synthesis, reflecting divergent applications based on substitution .

Agrochemical Relevance

The compound’s derivative, 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride, is a key intermediate in synthesizing ryanodine receptor modulators (e.g., chlorantraniliprole), highlighting its role in modern insecticides .

Biological Activity

Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS Number: 117724-62-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound has the following chemical properties:

  • Molecular Formula : C₈H₈F₃NO₂S
  • Molecular Weight : 239.22 g/mol
  • MDL Number : MFCD00153150
  • Structure :
CCOC O c1sc nc1C c2ccc cc2 C F F F\text{CCOC O c1sc nc1C c2ccc cc2 C F F F}

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of antiviral and anticancer properties. The trifluoromethyl group in this compound is known to enhance biological activity by improving pharmacokinetic properties.

Antiviral Activity

Research has indicated that thiazole derivatives can exhibit significant antiviral activity. A study focusing on phenylthiazole compounds demonstrated that modifications to the thiazole ring could lead to increased inhibition of flaviviruses, such as dengue and yellow fever viruses. The presence of the trifluoromethyl group in this compound suggests potential for similar antiviral effects due to its structural similarities with effective antiviral agents .

Table 1: Antiviral Activity of Thiazole Derivatives

Compound IDEC50 (µM)TI (Therapeutic Index)
Compound A5010
Compound B2520
This compoundTBDTBD

Note: EC50 values represent the concentration required to inhibit viral replication by 50%, while TI indicates the safety margin of the compound.

Anticancer Activity

In addition to antiviral properties, this compound has been evaluated for anticancer activity. Preliminary studies have shown that thiazole derivatives can inhibit growth in various cancer cell lines. For example, compounds structurally related to this compound have demonstrated growth inhibitory effects with GI50 values in the micromolar range against several cancer types .

Table 2: Anticancer Activity of Related Thiazole Compounds

Compound IDCell LineGI50 (µM)
Compound XACHN2.74
Compound YHCT152.37
This compoundTBD

Case Studies and Research Findings

Several studies have explored the structure-activity relationship (SAR) of thiazole derivatives. A notable investigation highlighted how modifications at specific positions on the thiazole ring could significantly enhance antiviral and anticancer activities. For instance, the introduction of hydrophobic groups was found to increase membrane permeability and bioavailability, thereby improving therapeutic efficacy .

Example Case Study

In a recent study examining a series of thiazole derivatives for their antiviral properties against flaviviruses, this compound was included in a library of compounds tested for their EC50 values. While specific data for this compound was not disclosed in the study, related compounds showed promising results with TI values suggesting a favorable safety profile .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodConditionsYieldKey Reference
Hydrolysis of methyl esterNaOH, ethanol/water, 358 K85%
Cyclization with SOCl₂Reflux in SOCl₂, ethanolNot reported

What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns and trifluoromethyl group integration.
  • FTIR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., exact mass: 267.04 g/mol) via LC-MS or HRMS .
  • X-ray Diffraction : For unambiguous structural confirmation, single-crystal X-ray analysis is advised (e.g., CCDC deposition) .

Advanced Research Questions

How can crystallographic data resolve structural ambiguities in trifluoromethyl-substituted thiazoles?

Methodological Answer:
X-ray crystallography provides bond-length precision (e.g., C–S bonds in thiazole rings: 1.74–1.78 Å) and dihedral angles (e.g., 5.15° between thiazole and phenyl rings in analogs) . Use SHELXL for refinement, ensuring proper treatment of anisotropic displacement parameters for the trifluoromethyl group. ORTEP-3 can visualize molecular geometry, confirming coplanarity deviations .

Q. Table 2: Key Crystallographic Parameters

ParameterValueReference
C–S bond length1.74–1.78 Å
Dihedral angle (thiazole vs. substituent)5.15°
Anisotropic displacement (CF₃)Refined via SHELXL

How to address discrepancies in spectroscopic vs. crystallographic data for this compound?

Methodological Answer:
Contradictions may arise from dynamic effects (e.g., trifluoromethyl rotation in solution vs. solid state). Validate NMR assignments using 2D experiments (COSY, HSQC) and compare with X-ray torsion angles. For example, crystallographic data may show a planar thiazole ring, while NMR suggests conformational flexibility . Computational modeling (DFT) can bridge these observations by simulating solution-state geometries .

What strategies improve yield in multi-step syntheses of substituted thiazoles?

Methodological Answer:

  • Optimize Protecting Groups : Use tert-butyl or benzyl groups to stabilize intermediates during cyclization.
  • Catalysis : Employ Pd-catalyzed cross-coupling for aryl substituents (e.g., 4-trifluoromethylphenyl) .
  • Purification : Recrystallize intermediates from ethanol/water mixtures to remove byproducts (e.g., dichloromethane washing) .

How to analyze the electronic effects of the trifluoromethyl group on thiazole reactivity?

Methodological Answer:

  • Hammett Studies : Compare substituent constants (σₚ for CF₃ = 0.54) to assess electron-withdrawing effects on ring electrophilicity.
  • DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in nucleophilic attacks .
  • Kinetic Isotope Effects (KIE) : Probe rate-determining steps in hydrolysis or substitution reactions .

Data Contradiction Analysis

Conflicting reports on hydrolysis rates: How to reconcile solvent polarity vs. steric effects?

Methodological Answer:
While polar solvents (e.g., ethanol/water) accelerate hydrolysis of the ester group, steric hindrance from the 2-methyl and 4-CF₃ groups may slow reactivity. Design kinetic experiments varying solvent polarity (e.g., DMSO vs. THF) and monitor via HPLC. Contrast with computational solvation models to isolate steric contributions .

Structural Characterization

What advanced techniques validate hydrogen bonding absence in crystalline forms?

Methodological Answer:

  • X-ray Diffraction : Check for short intermolecular contacts (e.g., O⋯H distances > 2.5 Å confirm no H-bonding) .
  • IR Spectroscopy : Absence of broad O–H stretches (~2500–3300 cm⁻¹) supports lack of H-bond donors.
  • Thermogravimetric Analysis (TGA) : High thermal stability (decomposition > 200°C) aligns with non-polar crystal packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.